(R)-3-Amino-5-methyl-hexanoic acid

Description

The exact mass of the compound (R)-3-Amino-5-methyl-hexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-3-Amino-5-methyl-hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-5-methyl-hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

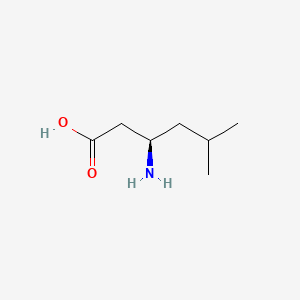

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYMSIKVLAPCAK-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426163 | |

| Record name | (R)-3-Amino-5-methyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91298-67-8 | |

| Record name | (R)-3-Amino-5-methyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91298-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Beyond the Dalton: A Technical Monograph on (R)-3-Amino-5-methylhexanoic Acid

[1][2]

Executive Summary

Target Molecule: (R)-3-Amino-5-methylhexanoic acid

CAS Registry Number: 91298-67-8

Molecular Weight: 145.20 g/mol

Formula: C

This technical guide addresses the physicochemical properties, synthetic pathways, and critical applications of (R)-3-Amino-5-methylhexanoic acid (often referred to as (R)-

Critical Distinction: Researchers frequently conflate this molecule with Pregabalin (Lyrica).[1][5] They are not the same.

-

Target Molecule: A

-amino acid (Amino group attached to the C3 backbone).[1] MW = 145.20 g/mol .[1][5][3][4][6]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Pregabalin: A

-amino acid derivative (3-(aminomethyl)-5-methylhexanoic acid).[1][2][7][8] MW = 159.23 g/mol .[1][9]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

This guide focuses strictly on the C7

Part 1: Physicochemical Profile & Molecular Weight Analysis[1][2]

The precise molecular weight of 145.20 g/mol is the fundamental constant for stoichiometric calculations in Solid-Phase Peptide Synthesis (SPPS) and mass spectrometry validation.[1][5]

Core Data Table[1][2]

| Property | Value | Technical Context |

| Molecular Weight | 145.20 g/mol | Used for resin loading calculations in SPPS.[1][4] |

| Exact Mass | 145.1103 Da | Monoisotopic mass for High-Res Mass Spec (HRMS).[1] |

| [M+H] | 146.1176 Da | The primary ion observed in ESI-MS (Positive Mode).[1] |

| Formula | C | |

| Chirality | (R)-Enantiomer | Induces specific helical folding (left-handed 3 |

| pKa (Predicted) | The | |

| Solubility | Water, Methanol | Zwitterionic character requires polar protic solvents.[5] |

Structural Differentiation Logic

To ensure experimental validity, one must verify the structure before synthesis.[5] The diagram below illustrates the critical difference between the target

Figure 1: Structural divergence between the target

Part 2: Synthetic Methodology (Arndt-Eistert Homologation)

The most authoritative route for synthesizing enantiopure

Note on Chirality: The Arndt-Eistert reaction proceeds with retention of configuration.[1][5]

-

Natural L-Leucine ((S)-Leucine)

(S)-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Target (R)-Isomer Requirement: You must start with D-Leucine ((R)-Leucine) to obtain (R)-3-Amino-5-methylhexanoic acid.[1][5]

Step-by-Step Protocol

Phase 1: N-Protection & Activation[1][5]

-

Reagents: D-Leucine, Di-tert-butyl dicarbonate (Boc

O), NaOH. -

Activation: React N-Boc-D-Leucine with Isobutyl chloroformate and N-methylmorpholine (NMM) at -15°C to form the mixed anhydride.

Phase 2: Diazomethane Formation (The Dangerous Step)[1][5]

-

Reagents: Diazomethane (CH

N -

Process: Add the mixed anhydride to the diazomethane solution.

-

Result: Formation of the

-diazoketone.

Phase 3: Wolff Rearrangement[1][5]

-

Reagents: Silver Benzoate (catalyst), Methanol (solvent/nucleophile).[1][5]

-

Mechanism: The diazoketone eliminates N

to form a ketene intermediate, which is immediately trapped by methanol to form the methyl ester.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Hydrolysis: Saponify the ester (LiOH/THF/H

O) to yield the free acid.

Figure 2: The Arndt-Eistert homologation pathway from D-Leucine to the target

Part 3: Applications in Drug Discovery[2][6]

The molecular weight of 145.20 g/mol represents a specific "chiral increment" in peptide design. Replacing a natural

Proteolytic Stability (The "Beta-Blocker" Effect)

Standard peptides are rapidly degraded by peptidases in the human body.[1][5]

-

Mechanism: Proteases recognize the specific spatial arrangement of the amide bond relative to the

-carbon.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Application: Incorporating (R)-3-Amino-5-methylhexanoic acid extends the backbone, disrupting the active site recognition of enzymes like Trypsin or Chymotrypsin.[1] This significantly increases the half-life of peptide drugs.[1]

Foldamers and Secondary Structure

-

Helix Formation: While

-peptides formngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Utility: These helices can mimic protein-protein interaction domains, blocking viral entry or cancer signaling pathways without being degraded.[1][5]

References

-

PubChem. (R)-3-Amino-5-methyl-hexanoic acid (Compound CID 6934243).[1] National Library of Medicine.[1] [Link][1][5]

-

Seebach, D., et al. Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Helvetica Chimica Acta.[1] (Foundational methodology for beta-amino acid synthesis). [Link][1][5]

-

ChemSRC. (R)-3-Amino-5-methylhexanoic acid Physicochemical Properties. [Link][1][5]

Sources

- 1. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid | C12H23NO4 | CID 2761526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Aminomethyl)-5-methylhexanoic acid | C8H17NO2 | CID 4715169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-3-氨基-5-甲基己酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. (R)-3-Amino-5-methylhexanoic acid - CAS:91298-67-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. (R)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 6934243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-3-Amino-5-methylhexanoic acid [myskinrecipes.com]

- 7. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pregabalin - Wikipedia [en.wikipedia.org]

- 9. Pregabalin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

An In-depth Technical Guide to (R)-3-Amino-5-methyl-hexanoic acid: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-5-methyl-hexanoic acid is a chiral non-proteinogenic β-amino acid that serves as a valuable building block in medicinal chemistry. Its specific stereoconfiguration and structural features make it a significant precursor for the synthesis of complex molecular architectures and pharmacologically active agents. This guide provides a comprehensive overview of its structure, a detailed analysis of its stereochemistry based on Cahn-Ingold-Prelog rules, robust protocols for its stereoselective synthesis, and a summary of its analytical characterization.

Molecular Structure and Properties

(R)-3-Amino-5-methyl-hexanoic acid is a gamma-aminobutyric acid (GABA) analogue characterized by a hexanoic acid backbone with an amino group at the third carbon (C3) and a methyl group at the fifth carbon (C5). The key feature of this molecule is the chiral center at C3, which dictates its three-dimensional orientation and biological interactions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI Key | MLYMSIKVLAPCAK-ZCFIWIBFSA-N | [1] |

| SMILES | CC(C)CCC(O)=O | [1] |

Structural Diagram:

Caption: 2D structure of (R)-3-Amino-5-methyl-hexanoic acid.

Stereochemistry: The (R) Configuration

The biological activity of chiral molecules is intrinsically linked to their stereochemistry. The absolute configuration of the stereocenter at C3 in (R)-3-Amino-5-methyl-hexanoic acid is determined using the Cahn-Ingold-Prelog (CIP) priority rules.

Assigning Priorities:

To assign the configuration, we first identify the four groups attached to the chiral carbon (C3):

-

-NH₂ (Amino group)

-

-CH₂COOH (Carboxymethyl group)

-

-CH₂CH(CH₃)₂ (Isobutyl group)

-

-H (Hydrogen)

The priority of these groups is determined by the atomic number of the atom directly bonded to the chiral center. Higher atomic numbers receive higher priority.

-

-NH₂ : The nitrogen atom (atomic number 7) has the highest priority. (Priority 1)

-

-CH₂COOH : The carbon atom (atomic number 6) is bonded to another carbon.

-

-CH₂CH(CH₃)₂ : The carbon atom (atomic number 6) is also bonded to another carbon.

-

-H : The hydrogen atom (atomic number 1) has the lowest priority. (Priority 4)

To break the tie between the two carbon-containing groups, we move to the next atoms along each chain until a point of difference is found.

-

For -CH₂COOH , the C2 is bonded to a carbon atom (C1), which is in turn bonded to two oxygen atoms (O, O) and another carbon (C2).

-

For -CH₂CH(CH₃)₂ , the C4 is bonded to a carbon atom (C5), which is bonded to two carbons (C6 and the methyl carbon) and a hydrogen.

Comparing the atoms attached to C2 and C4, the presence of two oxygen atoms on the C1 connected to C2 gives the -CH₂COOH group a higher priority.

Therefore, the final priority order is:

-

-NH₂

-

-CH₂COOH

-

-CH₂CH(CH₃)₂

-

-H

Determining the Configuration:

With the priorities assigned, we orient the molecule so that the lowest priority group (-H, priority 4) is pointing away from the viewer. Then, we trace the path from priority 1 to 2 to 3.

Caption: CIP priority assignment for (R)-3-Amino-5-methyl-hexanoic acid.

The path from priority 1 (-NH₂) to 2 (-CH₂COOH) to 3 (-CH₂CH(CH₃)₂) traces a clockwise direction. According to the CIP rules, a clockwise direction corresponds to the (R) configuration.

Stereoselective Synthesis

Obtaining enantiomerically pure (R)-3-Amino-5-methyl-hexanoic acid is critical for its application in drug development. The two primary strategies for achieving this are asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis via Chiral Auxiliary

Asymmetric synthesis allows for the direct formation of the desired enantiomer, minimizing the loss of starting material. One effective method involves the use of a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereochemical outcome of a key reaction.

Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis workflow using a chiral auxiliary.

Experimental Protocol (Adapted from established methods for β-amino acid synthesis):

-

Acylation of Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir for 15 minutes, then add 5-methyl-3-hexenoyl chloride. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the crude product by column chromatography to yield the N-acyl oxazolidinone.

-

Stereoselective Conjugate Addition: Dissolve the N-acyl oxazolidinone in anhydrous dichloromethane and cool to 0 °C. Add titanium tetrachloride dropwise, followed by trimethylsilyl azide (TMSN₃). Stir the reaction at 0 °C for 4-6 hours. Monitor the reaction by TLC. Upon completion, quench with a 1:1 mixture of saturated aqueous NaHCO₃ and brine. Extract with dichloromethane and purify the resulting diastereomerically enriched azide by chromatography.

-

Cleavage and Reduction: Dissolve the azide intermediate in a 3:1 mixture of THF and water. Cool to 0 °C and add a solution of lithium hydroxide and 30% hydrogen peroxide. Stir for 4 hours. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate to isolate (R)-3-azido-5-methyl-hexanoic acid. The crude azide is then dissolved in methanol, and 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure) for 12-16 hours. Filter the catalyst through Celite and concentrate the filtrate under reduced pressure to obtain (R)-3-Amino-5-methyl-hexanoic acid.

Chiral Resolution of Racemic 3-Amino-5-methyl-hexanoic acid

Chiral resolution is a classical method for separating enantiomers from a racemic mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.

Workflow for Chiral Resolution:

Caption: Chiral resolution workflow via diastereomeric salt formation.

Experimental Protocol (Adapted from patents for similar resolutions):

-

Salt Formation: Dissolve racemic 3-Amino-5-methyl-hexanoic acid in a suitable solvent such as ethanol or a mixture of ethanol and water. Add an equimolar amount of a chiral resolving agent, for example, (R)-(+)-α-phenylethylamine. Heat the mixture to reflux to ensure complete dissolution.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. The diastereomeric salt of (R)-3-Amino-5-methyl-hexanoic acid with (R)-(+)-α-phenylethylamine is expected to be less soluble and will precipitate out. Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and acidify with a strong acid, such as 2N HCl, to a pH of approximately 1-2. This will protonate the amino acid and deprotonate the resolving agent. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to remove the chiral resolving agent. The aqueous layer containing the hydrochloride salt of (R)-3-Amino-5-methyl-hexanoic acid can then be carefully neutralized or passed through an ion-exchange resin to yield the free amino acid.

Analytical Characterization

Confirmation of the structure and purity of (R)-3-Amino-5-methyl-hexanoic acid is typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Predicted ¹H and ¹³C NMR Data:

| ¹H NMR (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H (on C6 and methyl on C5) | ~0.9 | d | 6H |

| H (on C5) | ~1.6 | m | 1H |

| H (on C4) | ~1.2-1.4 | m | 2H |

| H (on C2) | ~2.3-2.5 | m | 2H |

| H (on C3) | ~3.0-3.2 | m | 1H |

| NH₂ | broad s | 2H | |

| COOH | broad s | 1H |

| ¹³C NMR (Carbon) | Predicted Chemical Shift (δ, ppm) |

| C6 and methyl on C5 | ~22.5 |

| C5 | ~25.0 |

| C4 | ~43.0 |

| C3 | ~48.0 |

| C2 | ~40.0 |

| C1 (COOH) | ~175.0 |

Note: Chemical shifts are highly dependent on the solvent and pH.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of the final product. A chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers.

Typical Chiral HPLC Method:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak series) or a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

-

Detection: UV detection, typically at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

The retention times of the two enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess (ee).

Applications in Drug Discovery

(R)-3-Amino-5-methyl-hexanoic acid is a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. Its β-amino acid structure is of particular interest as it can be incorporated into peptidomimetics to confer resistance to enzymatic degradation and to induce specific secondary structures. While direct applications are often proprietary, its structural motif is found in analogues of pharmacologically active compounds, including those targeting the central nervous system. It serves as a key intermediate in the synthesis of derivatives that are investigated for their potential as anticonvulsants, analgesics, and anxiolytics.

Conclusion

(R)-3-Amino-5-methyl-hexanoic acid is a stereochemically defined building block with significant potential in the field of drug discovery and development. A thorough understanding of its structure, stereochemistry, and methods for its enantioselective synthesis is crucial for its effective utilization. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers and scientists working with this important chiral intermediate.

References

-

PubChem. (S)-3-Amino-5-methyl-hexanoic acid. [Link]

- Google Patents. Process for the preparation of (r)-(-)-3-(carbamoylmethyl)

- Google Patents. Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.

-

ACS Publications. Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. [Link]

-

Wikipedia. Chiral resolution. [Link]

Sources

(R)-3-Amino-5-methyl-hexanoic Acid: A Strategic Chiral Building Block

Technical Guide for Drug Discovery & Peptidomimetic Research [1][2]

Part 1: Executive Summary & Core Identity[1]

(R)-3-Amino-5-methyl-hexanoic acid (also known as (R)-

Unlike its

Chemical Identity Matrix[1][2]

| Property | Specification |

| IUPAC Name | (3R)-3-Amino-5-methylhexanoic acid |

| Common Names | (R)- |

| CAS Number | 91298-67-8 |

| Molecular Formula | |

| Molecular Weight | 145.20 g/mol |

| Chiral Center | C3 (R-configuration) |

| Physical State | White to off-white crystalline solid |

| Solubility | Water, Methanol, DMSO |

Part 2: Strategic Synthesis Protocols

High-purity synthesis of (R)-

Method A: Arndt-Eistert Homologation (The Research Standard)

Rationale: This method allows for the direct conversion of commercially available Boc-D-Leucine into the

Mechanism:

-

Activation of the

-amino acid to a mixed anhydride.[1][2] -

Formation of an

-diazoketone via diazomethane.[1][2][3] -

Wolff rearrangement catalyzed by silver(I) to form a ketene.[1][2][3]

-

Nucleophilic attack by water (or alcohol) to yield the

-amino acid (or ester).[1][2]

Protocol: Synthesis from Boc-D-Leucine[1][2]

Reagents: Boc-D-Leu-OH (10 mmol), Isobutyl chloroformate (11 mmol), N-Methylmorpholine (NMM, 11 mmol), Diazomethane (

Step-by-Step Workflow:

-

Mixed Anhydride Formation:

-

Diazoketone Synthesis:

-

Filter the mixture rapidly under inert gas to remove salts.[1][2]

-

Add the filtrate to a cold (0°C) solution of diazomethane in ether (approx. 15 mmol).

-

Safety Critical: Do not use ground glass joints. Use a blast shield.[1][2]

-

Stir at 0°C for 1 h, then warm to room temperature (RT) over 3 h.

-

Evaporate solvent under reduced pressure (use a dedicated hood for diazo compounds) to yield the yellow crystalline diazoketone.[1][2]

-

-

Wolff Rearrangement:

-

Dissolve the diazoketone in 1,4-dioxane/methanol (9:1, 30 mL).

-

Add silver benzoate (0.1 eq) dissolved in triethylamine (1 mL).

-

Sonicate or heat to 50°C until

evolution ceases (approx. 30-60 min). The solution will turn black.

-

-

Isolation:

-

Hydrolysis (Final Step):

Method B: Enzymatic Kinetic Resolution (Green Alternative)

Rationale: Avoids hazardous diazomethane.[1][2][4] Uses lipases to selectively hydrolyze the (S)-ester, leaving the (R)-ester intact.[1][2]

Protocol Summary:

-

Start with racemic ethyl 3-amino-5-methylhexanoate .

-

Suspend in phosphate buffer (pH 7.0) with Lipase PS (Pseudomonas cepacia) .[1][2]

-

Stir at 30°C. Monitor conversion via chiral HPLC.

-

At 50% conversion, the unreacted ester is the (R)-enantiomer .[1][2]

-

Extract the ester, then hydrolyze chemically to obtain the (R)-acid.[1][2]

Part 3: Visualization of Synthesis & Mechanism

Diagram 1: Arndt-Eistert Homologation Pathway

This workflow illustrates the carbon insertion mechanism that converts the

Caption: Step-wise homologation of D-Leucine to (R)-

Part 4: Applications in Peptidomimetics

(R)-3-Amino-5-methyl-hexanoic acid is a "

The -Peptide 14-Helix

When polymerized or alternated with

-

Stability: The additional methylene group (

) in the backbone prevents standard proteases (trypsin, pepsin) from cleaving the amide bond. -

Pharmacokinetics: Drugs incorporating this residue exhibit significantly extended half-lives in plasma.[1][2]

-

Design Rule: To mimic an

-helix using

Diagram 2: vs. Peptide Backbone Comparison

Visualizing the backbone extension that confers stability.[1][2]

Caption: Structural comparison showing the methylene insertion responsible for proteolytic stability.

Part 5: Analytical Characterization

To validate the synthesis of (R)-3-Amino-5-methyl-hexanoic acid, the following analytical parameters must be met.

| Method | Expected Signal / Value |

| Chiral HPLC | Column: Chiralpak ZWIX(+) or Crownpak CR(+). Mobile Phase: |

| Optical Rotation | |

| Mass Spectrometry | ESI-MS: m/z 146.1 |

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6934243, (3R)-3-amino-5-methylhexanoic acid. Available at: [Link][1][2]

-

Organic Chemistry Portal. Arndt-Eistert Synthesis: Mechanism and Protocols. Available at: [Link][1][2]

-

Wikipedia. Pregabalin (Structural Comparison). Available at: [Link][1][2]

-

ResearchGate. Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester (Kinetic Resolution). Available at: [Link]

Sources

- 1. (R)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 6934243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Aminomethyl)-5-methylhexanoic acid | C8H17NO2 | CID 4715169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Non-proteinogenic β-Amino Acids

Abstract

Non-proteinogenic β-amino acids represent a cornerstone in modern medicinal chemistry and materials science. Their incorporation into peptides confers remarkable resistance to proteolytic degradation and induces unique, stable secondary structures known as foldamers.[1][2][3] This increased stability and conformational control make them highly valuable building blocks for developing novel therapeutics, including enzyme inhibitors, antimicrobial agents, and modulators of protein-protein interactions.[1][4][5] This guide provides a comprehensive overview of the core synthetic strategies for accessing these vital molecules, detailing the mechanistic underpinnings, field-proven protocols, and practical considerations for researchers in drug discovery and chemical biology.

The Strategic Importance of the β-Amino Acid Scaffold

Unlike their α-amino acid counterparts, β-amino acids possess an additional methylene unit in their carbon backbone, a seemingly minor alteration that imparts profound changes in chemical and biological properties. This homologation is the key to their utility. When oligomerized, β-peptides can form stable helical and sheet-like structures, even in short sequences, a phenomenon less common in α-peptides.[1] This structural pre-organization is critical for mimicking the secondary structures of natural proteins to inhibit protein-protein interactions or for creating novel bioactive architectures.[1][6] Furthermore, the altered backbone geometry renders β-amino acid-containing peptides poor substrates for proteases, significantly enhancing their in vivo half-life—a critical parameter for drug development.[1][7]

The development of robust and versatile synthetic routes is therefore paramount. The choice of synthetic strategy is dictated by the desired substitution pattern (β², β³, or α,β-disubstituted), stereochemical requirements, and scalability. This guide focuses on the most reliable and widely adopted methodologies: homologation from α-amino acids, conjugate addition reactions, and classical rearrangement reactions.

Caption: Core Disconnection Approaches for β-Amino Acid Synthesis.

Key Synthetic Methodologies

Arndt-Eistert Homologation: Building from the α-Amino Acid Pool

The Arndt-Eistert synthesis is a classic and reliable method for the one-carbon homologation of a carboxylic acid, making it exceptionally well-suited for converting readily available α-amino acids into their β-homologues.[8][9] The process involves a three-step sequence: conversion of the N-protected α-amino acid to an acid chloride, reaction with diazomethane to form a diazoketone, and finally, a Wolff rearrangement to yield the β-amino acid derivative.[2][8][9]

Causality Behind the Method:

-

Acid Chloride Formation: The initial carboxylic acid is not electrophilic enough to be acylated by diazomethane. Conversion to a highly reactive acid chloride (e.g., using thionyl chloride or oxalyl chloride) is essential for the first step to proceed efficiently.[9]

-

Diazoketone Intermediate: Diazomethane acts as a nucleophile, attacking the acyl chloride carbonyl. The resulting α-diazoketone is a key, often isolable, intermediate. An excess of diazomethane is typically required to neutralize the HCl byproduct generated during the acylation.[8]

-

The Wolff Rearrangement: This is the crucial C-C bond-forming step. Upon promotion by heat, light (photolysis), or a metal catalyst (typically silver(I) salts like Ag₂O or silver benzoate), the diazoketone expels dinitrogen gas and rearranges to form a highly reactive ketene intermediate.[9][10] The silver catalyst coordinates to the diazocarbon, facilitating nitrogen loss and the subsequent 1,2-migration of the alkyl group. This step proceeds with retention of stereochemistry at the migrating carbon center.[8][9]

-

Ketene Trapping: The ketene is immediately trapped by a nucleophile present in the reaction mixture. Using water yields the homologous carboxylic acid, while alcohols or amines produce the corresponding esters or amides, respectively.[2]

Caption: Workflow of the Arndt-Eistert Homologation.

Self-Validating Experimental Protocol: Arndt-Eistert Synthesis of N-Boc-β-homophenylalanine [9][10]

-

Acid Chloride Formation: To a solution of N-Boc-L-phenylalanine (1.0 equiv) in anhydrous THF (0.5 M) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 equiv) dropwise, followed by a catalytic amount of DMF (1 drop). Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction is monitored by the cessation of gas evolution. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is used immediately without further purification.

-

Diazoketone Synthesis: Dissolve the crude acid chloride in anhydrous THF (0.5 M) and cool to 0 °C. Add a 0.6 M solution of diazomethane in diethyl ether (2.5 equiv) dropwise until a persistent yellow color indicates a slight excess. Caution: Diazomethane is toxic and explosive. All operations must be performed in a well-ventilated fume hood with appropriate safety shielding. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Excess diazomethane is quenched by the dropwise addition of glacial acetic acid until the yellow color disappears. The solvent is removed under reduced pressure to afford the crude α-diazoketone.

-

Wolff Rearrangement and Saponification: Dissolve the crude diazoketone in a 1:1 mixture of 1,4-dioxane and water (0.2 M). Add silver benzoate (0.1 equiv) and heat the mixture to 80-90 °C for 2-4 hours, until TLC analysis indicates complete consumption of the diazoketone.[10] Cool the reaction mixture to room temperature, dilute with water, and wash with diethyl ether to remove non-acidic impurities. Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the product with ethyl acetate (3x). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum to yield N-Boc-β-homophenylalanine. Expected yield: 75-85%.

Conjugate Addition: The Michael Reaction

The conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds (Michael Addition) is one of the most direct and atom-economical methods for synthesizing β-amino esters, amides, and nitriles.[11][12] The reaction involves the 1,4-addition of an amine or its equivalent to an electron-deficient alkene. The development of catalytic asymmetric variants has made this a powerful tool for accessing chiral β-amino acids.[13][14]

Causality Behind the Method:

-

Electrophilic Activation: The presence of an electron-withdrawing group (ester, amide, ketone, nitrile) polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[15]

-

Nucleophile Choice: A wide range of nitrogen nucleophiles can be used, including ammonia, primary and secondary amines, and carbamates.[11] For asymmetric synthesis, O-protected hydroxylamines are often used in conjunction with chiral organocatalysts.[16]

-

Catalysis: While the reaction can proceed thermally, catalysis is often required for efficiency and selectivity. Lewis bases, Lewis acids, and organocatalysts are commonly employed.[11][17] For instance, bifunctional thiourea catalysts can activate both the enoate (via hydrogen bonding) and the nucleophile, facilitating a highly organized, enantioselective addition.[16]

Caption: Generalized Mechanism of the Aza-Michael Addition.

Self-Validating Experimental Protocol: Lipase-Catalyzed Michael Addition [18]

This protocol highlights a green chemistry approach using an immobilized enzyme catalyst in a continuous-flow system.

-

System Setup: A packed-bed microreactor is prepared by filling a stainless steel column (e.g., 2.1 mm i.d. × 100 mm length) with immobilized Lipase TL IM from Thermomyces lanuginosus. The microreactor is connected to two syringe pumps via a T-mixer. The reactor outlet is connected to a back-pressure regulator.

-

Reaction Execution: A solution of an aromatic amine (e.g., aniline, 1.0 M in methanol) is loaded into one syringe pump. A solution of an acrylate (e.g., methyl acrylate, 1.2 M in methanol) is loaded into the second syringe pump. The solutions are pumped through the T-mixer and into the packed-bed reactor at a controlled flow rate to achieve the desired residence time (e.g., 30 minutes). The reactor is maintained at a constant temperature (e.g., 35 °C).[18]

-

Work-up and Analysis: The output stream from the reactor is collected. The solvent is removed under reduced pressure. The conversion and yield of the resulting β-amino acid ester can be determined by GC-MS or ¹H NMR analysis of the crude product. Purification is typically achieved by column chromatography on silica gel. Expected yield: >80%.[18]

Hofmann and Curtius Rearrangements

The Hofmann and Curtius rearrangements are powerful reactions for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom.[19][20] When applied to substituted succinic acid or glutaric acid derivatives, they provide a route to β- and γ-amino acids, respectively. Both reactions proceed through a key isocyanate intermediate.[20][21]

-

Hofmann Rearrangement: Starts with a primary amide, which is treated with bromine and a strong base (e.g., NaOH).[20] An N-bromoamide is formed, which is deprotonated and rearranges to an isocyanate, losing bromide as the leaving group. The isocyanate is then hydrolyzed in the aqueous base to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[20][21]

-

Curtius Rearrangement: Starts with an acyl azide, which is typically formed from an acid chloride and sodium azide.[19] Upon heating, the acyl azide rearranges, losing dinitrogen gas to form the isocyanate. The isocyanate can then be trapped with water or an alcohol to yield the amine or a carbamate, respectively.[19]

Caption: Key Stages of the Hofmann Rearrangement.

Comparison of Synthetic Strategies

| Strategy | Starting Material | Key Intermediate | Advantages | Disadvantages |

| Arndt-Eistert | α-Amino Acid | Diazoketone, Ketene | Utilizes chiral pool; Stereochemistry is retained; Well-established.[2][8] | Use of hazardous/explosive diazomethane; Multi-step process.[9][12] |

| Conjugate Addition | α,β-Unsaturated Carbonyl | Enolate | Atom-economical; Direct C-N bond formation; Amenable to asymmetric catalysis.[11][16] | Starting materials may require synthesis; Potential for side reactions (1,2-addition). |

| Hofmann/Curtius | Amide / Acyl Azide | Isocyanate | Access to amines from carboxylic acids; Tolerates various functional groups.[19][20] | Loss of a carbon atom (decarbonylative); Curtius requires potentially explosive acyl azides. |

Applications and Future Outlook

The synthetic methodologies detailed herein provide access to a vast chemical space of non-proteinogenic β-amino acids. These building blocks are instrumental in the construction of β-peptides and α,β-chimeric peptides, which are heavily investigated as "foldamers"—non-natural oligomers that adopt predictable, stable secondary structures.[6][22] These structures are being used to create mimics of protein surfaces to disrupt disease-relevant protein-protein interactions, a notoriously difficult target class for small molecules.[1]

The future of β-amino acid synthesis will likely focus on enhancing efficiency, safety, and stereocontrol. The development of continuous-flow processes, as demonstrated for the Arndt-Eistert and Michael addition reactions, mitigates the risks associated with hazardous reagents and improves scalability.[18][23][24] Furthermore, the evolution of novel catalytic systems, including biocatalysis and advanced organocatalysis, promises to deliver even more precise control over stereochemistry, enabling the synthesis of complex, poly-substituted β-amino acids that are currently difficult to access.[14][25] As these synthetic tools become more sophisticated, the impact of β-amino acids on drug discovery and materials science will undoubtedly continue to expand.

References

-

β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

Fiori, S., & Gademann, K. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1065-1070. [Link]

-

Zhang, Y., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 16. [Link]

-

β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

-

Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

-

Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(8), 302-307. [Link]

-

Li, Y., et al. (2019). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 24(18), 3348. [Link]

-

Sarakatsani, V., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 12. [Link]

-

List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3648-3654. [Link]

-

Kofoed, J., & Reymond, J.-L. (2015). β-Peptoid Foldamers at Last. Accounts of Chemical Research, 48(7), 1931-1940. [Link]

-

Taylor, M. S., & Jacobsen, E. N. (2004). Organocatalysis in Conjugate Amine Additions. Synthesis of β-Amino Acid Derivatives. Journal of the American Chemical Society, 126(34), 10558-10559. [Link]

- Hoge, G., & Burk, M. J. (2004). Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation.

-

Folded Synthetic Peptides for Biomedical Applications. (n.d.). Frontiers Research Topic. Retrieved February 12, 2026, from [Link]

-

Arndt–Eistert reaction. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

-

Battilocchio, C., et al. (2025). Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. Organic Process Research & Development. [Link]

-

Liao, W.-W., et al. (2021). Controllable Lewis Base Catalyzed Michael Addition of α-Aminonitriles to Activated Alkenes: Facile Synthesis of Functionalized γ-Amino Acid Esters and γ-Lactams. Synthesis, 53(10), 1833-1841. [Link]

-

Hofmann rearrangement. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

-

Sarakatsani, V., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PMC. [Link]

-

Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1687-1702. [Link]

-

Cherkupally, P., et al. (2022). Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. ChemRxiv. [Link]

-

19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]

-

Foldamers of β-peptides: conformational preference of peptides formed by rigid building blocks. The first MI-IR spectra of a triamide nanosystem. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

El-Ghezlani, E. A., et al. (2022). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances, 12(45), 29555-29569. [Link]

-

Deadman, B. J., et al. (2016). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. Green Chemistry, 18(11), 3295-3300. [Link]

-

Bell, E. A., Watson, A. A., & Nash, R. J. (2007). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Natural Product Communications, 2(11). [Link]

-

Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Vojenské Zdravotnické Listy, 80, 55-62. [Link]

-

Hoffmann Rearrangement. (2026). Chemist Wizards. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 588(7838), 437-442. [Link]

-

Ho, K. K., et al. (2015). α/β-Peptide Foldamers Targeting Intracellular Protein–Protein Interactions with Activity in Living Cells. Journal of the American Chemical Society, 137(35), 11431-11439. [Link]

-

Hofmann Rearrangement. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]

-

Arndt-Eistert reaction. (2023). Chemistry LibreTexts. [Link]

-

Lürling, M. (2021). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Toxins, 13(7), 481. [Link]

-

Lin, L. S., et al. (2002). The discovery of acylated beta-amino acids as potent and orally bioavailable VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 12(4), 611-614. [Link]

-

Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

-

Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]

-

Arndt–Eistert Reaction for the Synthesis of β-Amino Acids. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Arndt-Eistert Homologation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 12, 2026, from [Link]

-

Synthesis using the Michael Reaction. (2020, March 11). YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Arndt-Eistert Synthesis [organic-chemistry.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. The discovery of acylated beta-amino acids as potent and orally bioavailable VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 11. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 14. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Controllable Lewis Base Catalyzed Michael Addition of α-Aminonitriles to Activated Alkenes: Facile Synthesis of Functionalized γ-Amino Acid Esters and γ-Lactams [organic-chemistry.org]

- 18. mdpi.com [mdpi.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 21. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]

(R)-3-Amino-5-methyl-hexanoic acid literature review

A Strategic Analysis of D- -Homoleucine in Peptidomimetics and Drug Design

Executive Summary

(R)-3-Amino-5-methylhexanoic acid (also known as D-

Critical Distinction: Researchers must rigorously distinguish this molecule from its structural isomers to avoid catastrophic synthesis errors:

-

Target Molecule: (R)-3-Amino-5-methylhexanoic acid (

-amino acid; amino group on C3).[1] -

Pregabalin: (S)-3-(aminomethyl)-5-methylhexanoic acid (

-amino acid; amino group on the methyl substituent). -

L-

-Homoleucine: (S)-3-Amino-5-methylhexanoic acid (The enantiomer of the target).

This guide details the synthesis, characterization, and application of (R)-3-Amino-5-methylhexanoic acid, focusing on the Arndt-Eistert homologation as the gold-standard production route.

Part 1: Chemical Profile & Structural Logic

The utility of (R)-3-Amino-5-methylhexanoic acid lies in its ability to introduce specific conformational constraints into a peptide backbone.[1] Unlike

Comparative Structural Analysis

| Feature | L-Leucine ( | (R)- | Pregabalin ( |

| IUPAC Name | (S)-2-Amino-4-methylpentanoic acid | (R)-3-Amino-5-methylhexanoic acid | (S)-3-(Aminomethyl)-5-methylhexanoic acid |

| Backbone Length | 2 carbons (N-C-C=O) | 3 carbons (N-C-C-C=O) | 4 carbons (N-C-C-C-C=O)* |

| Stereocenter | C2 (S-configuration) | C3 (R-configuration) | C3 (S-configuration) |

| Primary Application | Protein synthesis | Peptidomimetics / Foldamers | Neuropathic pain modulation |

| Metabolic Stability | Low (Proteolysis) | High (Protease resistant) | High (Renal excretion) |

*Pregabalin is a

Part 2: Synthesis Protocol (Arndt-Eistert Homologation)

The most reliable route to (R)-3-Amino-5-methylhexanoic acid is the Arndt-Eistert homologation of commercially available Boc-D-Leucine . This pathway preserves the stereochemistry of the starting material via the Wolff rearrangement.[2]

Mechanistic Pathway

The synthesis proceeds in three phases:

-

Activation: Conversion of the

-amino acid to a mixed anhydride. -

Diazotization: Formation of the

-diazoketone.[2][3][4] -

Wolff Rearrangement: Silver-catalyzed conversion to the

-amino acid with retention of configuration.[2]

Caption: The Arndt-Eistert homologation pathway converting Boc-D-Leucine to (R)-

Detailed Experimental Protocol

Safety Warning: Diazomethane (

Step 1: Preparation of the Diazoketone

-

Reagents: Boc-D-Leucine (10 mmol), N-Methylmorpholine (NMM, 11 mmol), Isobutyl chloroformate (11 mmol), anhydrous THF.

-

Procedure:

-

Dissolve Boc-D-Leucine in THF under

atmosphere and cool to -15°C. -

Add NMM followed by dropwise addition of Isobutyl chloroformate. Stir for 15 minutes to form the mixed anhydride. Causality: Low temperature prevents decomposition of the unstable anhydride.

-

Filter off the NMM

HCl salt rapidly under inert gas. -

Add the filtrate to a pre-generated solution of Diazomethane in diethyl ether (approx. 0.3 M, excess) at 0°C.

-

Allow to warm to room temperature and stir for 3 hours.

-

Workup: Quench excess diazomethane with dilute acetic acid. Wash with saturated

and brine. Dry over -

Validation: Confirm diazoketone presence via IR spectroscopy (characteristic peak at ~2100 cm

).

-

Step 2: Wolff Rearrangement to (R)-

-

Reagents: Diazoketone (from Step 1), Silver Benzoate (

, 0.1 eq), 1,4-Dioxane, Water. -

Procedure:

-

Dissolve the diazoketone in a mixture of 1,4-Dioxane and Water (9:1 v/v).

-

Add Silver Benzoate catalyst.[6]

-

Sonication Method (Preferred): Sonicate the mixture in an ultrasonic bath at 40°C. Causality: Sonication accelerates the release of

and promotes efficient ketene formation compared to thermal reflux. -

Monitor reaction progress by TLC (disappearance of the yellow diazoketone spot).

-

Workup: Filter out the silver catalyst. Acidify the filtrate with 1N HCl to pH 2. Extract with Ethyl Acetate.

-

-

Purification: Recrystallize from Hexane/Ethyl Acetate to yield Boc-(R)-3-amino-5-methylhexanoic acid .

-

Deprotection (Optional): Treat with TFA/DCM (1:1) to generate the free amino acid salt.

Part 3: Applications in Peptidomimetics[1][7][8]

(R)-3-Amino-5-methylhexanoic acid is primarily utilized to synthesize

The 14-Helix Formation

When polymerized or alternated with

Key Advantages in Drug Design:

-

Proteolytic Stability: The unique backbone geometry prevents substrate recognition by chymotrypsin and pepsin.

-

Membrane Permeability: Certain

-peptide foldamers exhibit enhanced cell-penetrating properties compared to their -

Antimicrobial Activity: Amphiphilic

-peptides incorporating homoleucine can disrupt bacterial membranes while sparing mammalian cells.

Part 4: Analytical Validation

To ensure the integrity of the synthesized (R)-3-Amino-5-methylhexanoic acid, the following analytical benchmarks must be met:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% TFA.

-

Standard: Compare against a racemic standard to calculate Enantiomeric Excess (

). Target

-

-

Nuclear Magnetic Resonance (

H-NMR):-

Diagnostic Signals:

- 0.90 ppm (d, 6H): Isopropyl methyl groups.

-

2.45 ppm (dd, 2H):

-

3.90 ppm (m, 1H):

-

-

Mass Spectrometry (ESI-MS):

-

Molecular Ion:

Da (free acid). -

Validation: Confirm absence of dimerization products or incomplete Wolff rearrangement (chloromethyl ketones).

-

References

-

Podlech, J., & Seebach, D. (1995).[4] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471–472. Link

-

Müller, A., Vogt, C., & Sewald, N. (1998).[4] "Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement." Synthesis, 1998(6), 837–841. Link

-

Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 79(4), 913-941. Link

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "

-Peptides: From Structure to Function." Chemical Reviews, 101(10), 3219–3232. Link -

Sigma-Aldrich. "Product Specification: (R)-3-Amino-5-methylhexanoic acid."[7] Sigma-Aldrich Catalog. Link[7]

Sources

- 1. (R)-3-(Cbz-amino)-5-methylhexanoic Acid [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 4. Arndt-Eistert Synthesis [organic-chemistry.org]

- 5. Arndt-Eistert_synthesis [chemeurope.com]

- 6. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 7. R-3-amino-5-methyl-hexanoic acid sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of β-Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

β-Amino acids are crucial building blocks in contemporary drug discovery and development, offering unique structural motifs that impart valuable pharmacological properties, including enhanced metabolic stability and novel secondary structures in peptidomimetics.[1] The stereochemistry of these compounds is paramount to their biological activity, necessitating robust and efficient methods for their asymmetric synthesis. This comprehensive guide provides an in-depth exploration of key state-of-the-art methodologies for the enantioselective synthesis of β-amino acid derivatives. We delve into the mechanistic underpinnings of widely employed strategies, including the Asymmetric Mannich Reaction, Enantioselective Conjugate Addition, and the Arndt-Eistert Homologation of α-amino acids. Each section is accompanied by detailed, field-proven protocols, troubleshooting guides, and data presentation to equip researchers with the practical knowledge required to successfully implement these powerful synthetic transformations in their own laboratories.

Introduction: The Significance of Chiral β-Amino Acids

The homologation of α-amino acids by a single methylene unit gives rise to β-amino acids, a class of compounds with profound implications for medicinal chemistry.[1] Their incorporation into peptide-based therapeutics can induce stable secondary structures (e.g., helices, sheets, and turns) and confer resistance to enzymatic degradation, thereby improving pharmacokinetic profiles.[2] Furthermore, enantiomerically pure β-amino acids are integral components of numerous blockbuster drugs and natural products, underscoring the critical need for synthetic methods that provide precise control over stereochemistry.[1]

The development of efficient asymmetric syntheses of β-amino acid derivatives has been a major focus of research, leading to a diverse array of powerful strategies.[2] These methods can be broadly categorized, and this guide will focus on three cornerstone approaches:

-

Asymmetric Mannich Reaction: A three-component reaction that forms a β-amino carbonyl compound through the aminoalkylation of a ketone or aldehyde.[3]

-

Enantioselective Conjugate Addition: The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, a versatile method for constructing the β-amino acid backbone.[1][4]

-

Arndt-Eistert Homologation: A reliable method for the one-carbon chain extension of α-amino acids, providing direct access to the corresponding β-amino acids.[1][5][6]

This document will provide both the theoretical framework and the practical, step-by-step guidance necessary for the successful application of these methods.

Strategic Overview of Asymmetric Synthesis

The asymmetric synthesis of β-amino acid derivatives hinges on the ability to control the formation of a new stereocenter. The overarching strategies to achieve this can be visualized as follows:

Figure 1: Conceptual overview of major synthetic routes to chiral β-amino acid derivatives.

Asymmetric Mannich Reaction: A Powerful Tool for C-C and C-N Bond Formation

The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of β-amino carbonyl compounds.[3] In its asymmetric variant, a chiral catalyst or auxiliary is employed to control the stereochemical outcome of the reaction between an aldehyde, an amine, and an enolizable carbonyl compound.

Mechanistic Rationale

The reaction proceeds through the initial formation of a highly electrophilic iminium ion from the aldehyde and amine. A chiral catalyst, often a Brønsted acid or a Lewis acid complexed with a chiral ligand, activates and orients the iminium ion. Concurrently, the enolizable carbonyl compound forms an enolate, which then attacks one of the enantiotopic faces of the iminium ion, leading to the formation of the desired enantiomerically enriched β-amino carbonyl product. The choice of catalyst is critical for achieving high enantioselectivity.

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 6. Arndt-Eistert Synthesis [organic-chemistry.org]

The Architect's Guide to Asymmetric Beta-Amino Acid Synthesis: A Chiral Auxiliary-Mediated Approach

Abstract

Enantiomerically pure β-amino acids are cornerstones of modern drug discovery and development, forming the backbone of peptidomimetics, β-lactam antibiotics, and a diverse array of pharmacologically active molecules.[1][2] Their synthesis, however, presents a formidable challenge in controlling stereochemistry. This comprehensive guide provides an in-depth exploration of chiral auxiliary-mediated strategies, a robust and reliable methodology for the asymmetric synthesis of β-amino acids. We will dissect the core principles, provide detailed, field-proven protocols, and offer insights into the mechanistic nuances of three preeminent chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Myers' Pseudoephedrine. This document is intended for researchers, scientists, and drug development professionals seeking to master these powerful synthetic tools.

Introduction: The Significance of Chiral β-Amino Acids and the Role of the Auxiliary

β-Amino acids, structural isomers of their α-amino acid counterparts, confer unique conformational constraints and proteolytic stability to peptides.[3] This has led to their extensive use in medicinal chemistry to design novel therapeutics with enhanced efficacy and pharmacokinetic profiles. The asymmetric synthesis of these valuable building blocks is therefore of paramount importance.

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[4][5] The auxiliary is then cleaved and ideally recovered for reuse, having imparted its stereochemical information onto the product. This strategy offers a powerful and predictable means of controlling the absolute stereochemistry of newly formed chiral centers.

This guide will focus on two primary synthetic disconnections for introducing the β-amino acid backbone: the conjugate addition of nucleophiles to α,β-unsaturated systems and the enolate alkylation of β-alanine derivatives. We will examine how the judicious choice of a chiral auxiliary can render these transformations highly stereoselective.

Evans' Oxazolidinones: Mastering Asymmetric Conjugate Addition

David A. Evans' pioneering work on oxazolidinone chiral auxiliaries revolutionized asymmetric synthesis.[5][6] These auxiliaries are particularly effective in directing the conjugate addition of nucleophiles to N-enoyl derivatives, providing a reliable route to β-amino acids.

The Underlying Principle: Chelation-Controlled Stereodirection

The stereochemical outcome of the conjugate addition to an N-enoyl oxazolidinone is dictated by the formation of a rigid, chelated intermediate. The Lewis acidic metal cation (e.g., Mg²⁺, Cu²⁺) coordinates to both the carbonyl oxygen of the enoyl group and the carbonyl oxygen of the oxazolidinone, locking the conformation of the α,β-unsaturated system. This conformation presents one face of the double bond as sterically more accessible to the incoming nucleophile, leading to a highly diastereoselective transformation. The substituent at the C4 position of the oxazolidinone effectively shields one face of the enoate.

Diagram 1: Proposed Transition State for Conjugate Addition to an Evans' N-Enoyl Oxazolidinone

A simplified representation of the chelated transition state. The chiral auxiliary (R) directs the nucleophilic attack to one face of the double bond.

Application Note & Protocol: Synthesis of (R)-3-Amino-3-phenylpropanoic Acid

This protocol details the asymmetric conjugate addition of a nitrogen nucleophile to an N-cinnamoyl oxazolidinone.

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq) followed by the dropwise addition of cinnamoyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting oxazolidinone is consumed.

-

Quench the reaction with saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-cinnamoyl oxazolidinone.

Step 2: Diastereoselective Conjugate Addition of Benzylamine

-

To a solution of the N-cinnamoyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add a solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.05 eq) dropwise.

-

Stir the resulting enolate solution for 30 minutes at -78 °C.

-

In a separate flask, prepare a solution of benzylamine (1.2 eq) in anhydrous THF.

-

Add the benzylamine solution to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 8-12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash chromatography to isolate the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified conjugate addition product (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

-

Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq), followed by a 1 M aqueous solution of lithium hydroxide (2.0 eq).[7]

-

Stir the reaction vigorously at 0 °C for 2-4 hours.

-

Quench the excess peroxide by the addition of a saturated aqueous solution of sodium sulfite.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.

-

The aqueous layer containing the β-amino acid can be purified by ion-exchange chromatography or by precipitation.

Data Summary: Evans' Oxazolidinone in Conjugate Addition

| Nucleophile | Electrophile (R in N-enoyl) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Lithium benzylamide | Phenyl | >95:5 | 85-95 |

| Lithium N-benzyl-N-(α-methylbenzyl)amide | Methyl | >98:2 | 80-90 |

| Organocuprates (e.g., Me₂CuLi) | Phenyl | >95:5 | 85-95 |

Note: Diastereoselectivity and yields are highly dependent on the specific substrates and reaction conditions.

Oppolzer's Sultam: A Powerful Auxiliary for Enolate Alkylation

Oppolzer's camphorsultam is another highly effective chiral auxiliary, renowned for its ability to direct the stereoselective alkylation of enolates.[8][9][10][11] This approach is particularly useful for the synthesis of α-substituted β-amino acids.

Mechanistic Rationale: Steric Hindrance and Chelation

The stereochemical outcome of the alkylation of an N-acyl sultam enolate is governed by a combination of steric and electronic factors. The camphor-derived sultam framework creates a highly defined steric environment. Upon deprotonation, the resulting enolate is believed to form a chelated structure with the lithium cation, which is further solvated. The bulky camphor skeleton effectively blocks one face of the enolate, directing the incoming electrophile to the less hindered face.[8][9]

Diagram 2: Stereochemical Model for Oppolzer's Sultam-Directed Alkylation

The camphor skeleton of the sultam auxiliary sterically directs the approach of the electrophile.

Application Note & Protocol: Synthesis of (S)-β-Homophenylalanine

This protocol outlines the synthesis of an α-substituted β-amino acid via the diastereoselective alkylation of a β-alanine-derived N-acyl sultam.

Step 1: Acylation of Oppolzer's Sultam

-

To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.

-

Stir the solution for 30 minutes at -78 °C.

-

In a separate flask, prepare a solution of 3-(N-Boc-amino)propanoyl chloride (1.1 eq) in anhydrous THF.

-

Add the acid chloride solution to the lithium salt of the sultam at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

-

Purify by flash chromatography (silica gel, ethyl acetate/hexanes) to yield the N-acyl sultam.

Step 2: Diastereoselective Enolate Alkylation

-

To a solution of the N-acyl sultam (1.0 eq) in anhydrous THF (0.1 M) at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared) dropwise.

-

Stir the enolate solution for 1 hour at -78 °C.

-

Add benzyl bromide (1.2 eq) to the solution and continue stirring at -78 °C for 4-6 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry, and concentrate.

-

Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product and purify by chromatography.

Step 3: Auxiliary Cleavage

-

Dissolve the purified alkylated product in a mixture of THF and 1 M aqueous LiOH (2:1 v/v).

-

Stir the mixture at room temperature for 12-24 hours.

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract with ethyl acetate to recover the chiral sultam.

-

The aqueous layer containing the N-Boc protected β-amino acid can be extracted with ethyl acetate after saturation with NaCl.

Data Summary: Oppolzer's Sultam in Enolate Alkylation

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Methyl Iodide | >95:5 | 80-90 |

| Benzyl Bromide | >98:2 | 85-95 |

| Allyl Bromide | >95:5 | 80-90 |

Note: Diastereoselectivity and yields are highly dependent on the specific substrates and reaction conditions.

Myers' Pseudoephedrine: A Practical and Versatile Auxiliary

Andrew G. Myers developed a practical and highly efficient chiral auxiliary based on pseudoephedrine.[12][13][14] This auxiliary is particularly advantageous due to its low cost and the high diastereoselectivities it provides in the alkylation of a wide range of amide enolates.

The Stereochemical Model: A Rigid Chelated Enolate

The high diastereoselectivity observed in the alkylation of pseudoephedrine amides is attributed to the formation of a rigid, Z-configured lithium chelated enolate.[12] Deprotonation of the N-acyl pseudoephedrine with a strong base like LDA results in the formation of a six-membered ring chelate involving the lithium cation, the enolate oxygen, and the oxygen of the auxiliary's hydroxyl group. The phenyl group of the pseudoephedrine backbone effectively shields the top face of the enolate, forcing the electrophile to approach from the less hindered bottom face.

Diagram 3: Proposed Transition State for Myers' Pseudoephedrine-Mediated Alkylation

The phenyl group of the pseudoephedrine auxiliary provides effective facial shielding of the chelated enolate.

Application Note & Protocol: Synthesis of (R)-3-Aminobutanoic Acid

This protocol describes the synthesis of a β-amino acid via the asymmetric alkylation of a pseudoephedrine amide.

Step 1: Acylation of (+)-Pseudoephedrine

-

To a suspension of (+)-pseudoephedrine (1.0 eq) in anhydrous toluene (0.5 M) at 0 °C, add propionyl chloride (1.1 eq) dropwise.

-

Add triethylamine (1.2 eq) to the mixture and allow it to warm to room temperature and stir for 2-4 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate.

-

The crude N-propionyl pseudoephedrine can often be used directly in the next step or purified by crystallization.

Step 2: Diastereoselective Enolate Alkylation

-

To a solution of diisopropylamine (2.2 eq) in anhydrous THF (0.5 M) at -78 °C, add n-butyllithium (2.1 eq) and stir for 20 minutes.

-

Add a solution of the N-propionyl pseudoephedrine (1.0 eq) in THF to the freshly prepared LDA solution at -78 °C.

-

Stir the resulting enolate solution for 1 hour at -78 °C.

-

Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry, and concentrate. Purify by flash chromatography.

Step 3: Auxiliary Cleavage

-

Dissolve the alkylated pseudoephedrine amide (1.0 eq) in a 1:1 mixture of THF and 1 M aqueous HCl.

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction to room temperature and wash with dichloromethane to remove the pseudoephedrine hydrochloride.

-

The aqueous layer can be concentrated to yield the hydrochloride salt of the β-amino acid or the free amino acid can be obtained by ion-exchange chromatography.

Data Summary: Myers' Pseudoephedrine in Enolate Alkylation

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Methyl Iodide | >99:1 | 90-98 |

| Ethyl Iodide | >99:1 | 90-98 |

| Benzyl Bromide | >99:1 | 90-98 |

Note: This method consistently provides exceptionally high diastereoselectivities for a range of electrophiles.[12]

Conclusion and Future Outlook

The chiral auxiliary-mediated synthesis of β-amino acids remains a cornerstone of asymmetric synthesis, offering predictable and high levels of stereocontrol. Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine each provide powerful and complementary strategies for accessing these valuable building blocks. The choice of auxiliary and synthetic route will depend on the specific target molecule, desired stereochemistry, and scalability considerations.

As the demand for enantiomerically pure β-amino acids continues to grow in the pharmaceutical and biotechnology sectors, the development of even more efficient and sustainable auxiliary-based methods will be crucial. Future research will likely focus on the design of novel, more easily recyclable auxiliaries and the development of catalytic asymmetric methods that can rival the reliability of these stoichiometric approaches.

References

-

Collum, D. B., et al. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society. [Link]

-

Ordóñez, M., et al. (2011). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. Molecules. [Link]

-

Collum, D. B., et al. (2023). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society. [Link]

-

Kumaraswamy, G., & Bekkam, M. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry. [Link]

-

Kumaraswamy, G., & Bekkam, M. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry. [Link]

-

Kulesza, A., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]

-

Newman, S. G., & Sullivan, R. J. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Reaction Chemistry & Engineering. [Link]

-

Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]

-

Belokon, Y. N., et al. (2001). Michael addition reactions between chiral Ni(II) complex of glycine and 3-(trans-enoyl)oxazolidin-2-ones. A case of electron donor-acceptor attractive interaction-controlled face diastereoselectivity. The Journal of Organic Chemistry. [Link]

-

Myers, J. K., & Jacobsen, E. N. (1999). Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. Journal of the American Chemical Society. [Link]

-

Myers, A. G. (2011). 3 - Chem 115 Myers. Harvard University. [Link]

- Palomo, C., & Oiarbide, M. (Eds.). (2011). Enantioselective Synthesis of Beta-Amino Acids. John Wiley & Sons.

-

Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

-

Myers, A. G., et al. (2014). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Angewandte Chemie International Edition. [Link]

-

Juaristi, E., et al. (2001). Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl)-N-(carbobenzyloxy)propanamide. Journal of the Brazilian Chemical Society. [Link]

-

Al-Warhi, T., et al. (2023). DIASTEREO SELECTIVITY IN ASYMMETRIC MICHAEL ADDITION OF Α- METHYLBENZYLAMINES TO Α, Β-UNSATURATED CARBONYL COMPOUNDS. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

-

Singh, P. P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry. [Link]

-

Wang, C., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

-

De, C. K., & Seidel, D. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry. [Link]

-

Wang, Y., et al. (2018). Base-catalyzed diastereodivergent thia-Michael addition to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones. Organic & Biomolecular Chemistry. [Link]

-